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6'-Fluoro-2,3'-bipyridine

Cat. No.: B12088496
M. Wt: 174.17 g/mol
InChI Key: MJBVVHYFIJOHDK-UHFFFAOYSA-N
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Description

Significance of Fluorination in Heterocyclic Ligand Design

The incorporation of fluorine into heterocyclic ligands is a widely employed strategy to modulate their chemical behavior. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can significantly alter the electron density distribution within a molecule. This modification can influence the ligand's pKa, redox potential, and the Lewis acidity of the metal center it coordinates to. alfa-chemistry.comnih.gov For instance, fluorinated ligands can enhance the catalytic potential of metal complexes by increasing the electrophilicity of the metal center, which can lead to improved reaction selectivity and reduced catalyst degradation. alfa-chemistry.com

Furthermore, the presence of fluorine can enhance the metabolic stability of a molecule, a crucial factor in drug design. nih.gov The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic cleavage. In the context of materials science, fluorination can influence intermolecular interactions, crystal packing, and the photophysical properties of materials, such as those used in Organic Light-Emitting Diodes (OLEDs).

Evolution of Bipyridine Ligands in Contemporary Chemical Research

Bipyridine ligands, particularly 2,2'-bipyridine (B1663995), have a rich history in coordination chemistry, dating back to the late 19th century. Their ability to form stable chelate complexes with a wide range of metal ions has made them ubiquitous in various applications, from catalysis to analytical chemistry. acs.orgresearchgate.net

The evolution of bipyridine ligand design has been driven by the need to tailor their properties for specific applications. Early research focused on simple, unsubstituted bipyridines. However, the demand for more sophisticated functions has led to the development of a vast library of substituted bipyridines. Functionalization allows for the precise tuning of steric and electronic properties, influencing the coordination geometry, redox potentials, and reactivity of the resulting metal complexes. For example, the introduction of bulky substituents can create specific coordination environments, while electronically diverse substituents can modulate the photophysical properties of luminescent complexes. rsc.org

Research Imperatives for 6'-Fluoro-2,3'-bipyridine Derivatives

The specific isomer, this compound, presents a unique set of electronic and steric properties. The fluorine atom at the 6'-position of the 2,3'-bipyridine (B14897) scaffold is expected to significantly influence the electron density of the adjacent nitrogen atom, thereby affecting its coordination properties. Research into this specific derivative and its coordination compounds is crucial for several reasons.

Firstly, understanding the fundamental coordination chemistry of this compound with various transition metals is essential. This includes investigating its binding modes, the stability of the resulting complexes, and the electronic structure of these compounds. Such studies will lay the groundwork for their application in catalysis and materials science.

Secondly, the exploration of the catalytic applications of metal complexes bearing the this compound ligand is a key research imperative. The electronic modifications induced by the fluorine atom could lead to catalysts with enhanced activity, selectivity, and stability in a variety of organic transformations. For example, palladium complexes are of interest for cross-coupling reactions.

Thirdly, the photophysical properties of complexes containing this compound warrant investigation. Fluorinated bipyridine ligands have been shown to be effective in tuning the emission properties of luminescent metal complexes, particularly those of iridium(III) and platinum(II), which have applications in OLEDs. rsc.orgnih.gov Studies on the luminescence of this compound complexes could reveal new materials with desirable emission colors and quantum efficiencies. For instance, related difluorinated 2,3'-bipyridine ligands have been used to create complexes with potential applications as emitting materials in OLEDs. nih.gov

Table 1: Physicochemical Properties of Bipyridine and a Fluorinated Analogue

Compound NameMolecular FormulaMolecular Weight ( g/mol )General Description
2,2'-BipyridineC₁₀H₈N₂156.18A white solid, it is a key bidentate chelating ligand in coordination chemistry. nist.gov
3-Fluoro-4,4'-bipyridineC₁₀H₇FN₂174.17A fluorinated derivative of bipyridine.

Table 2: Research Focus on Selected Bipyridine Derivatives

Compound/ComplexResearch AreaKey Findings
2',6'-difluoro-2,3'-bipyridine platinum(II) complexPhotophysics, Materials ScienceExhibits blue-green photoluminescence, suggesting potential as an emitting material in OLEDs. nih.gov
[2,2'-Bipyridin]-6(1H)-oneCatalysisActs as an effective ligand in palladium-catalyzed direct arylation reactions.
Copper(II) complexes with fluorinated 5-aryl-2,2'-bipyridine-6-carboxylic acidsCoordination Chemistry, Materials ScienceThe fluorine atoms influence crystal packing through hydrogen bonds and other intermolecular interactions. chimicatechnoacta.ru

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7FN2 B12088496 6'-Fluoro-2,3'-bipyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

2-fluoro-5-pyridin-2-ylpyridine

InChI

InChI=1S/C10H7FN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H

InChI Key

MJBVVHYFIJOHDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro 2,3 Bipyridine and Analogues

Regioselective Approaches to Fluorinated Bipyridines

The synthesis of unsymmetrically substituted bipyridines, such as 6'-Fluoro-2,3'-bipyridine, demands a high degree of regioselectivity to control the formation of the crucial C-C bond between the two pyridine (B92270) rings. The inherent reactivity differences between the various positions on the pyridine ring, influenced by the nitrogen atom and other substituents, are exploited in these synthetic approaches. Methodologies are often designed to selectively activate one position for coupling while leaving others unreactive, ensuring the desired isomer is formed.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the construction of biaryl and hetero-biaryl compounds, including the 2,3'-bipyridine (B14897) scaffold. mdpi.com These methods involve the reaction of an organometallic pyridine derivative with a halopyridine in the presence of a palladium catalyst. The choice of the organometallic partner and the specific reaction conditions are crucial for achieving high yields and selectivity.

The Suzuki-Miyaura coupling is a widely used method for C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents. mdpi.comwikipedia.org The synthesis of 2,3'-bipyridines can be achieved by coupling a 2-pyridylboronic acid or ester with a 3-halopyridine, or vice versa. nih.gov For the synthesis of a fluorinated analogue like this compound, a potential route involves the coupling of a 2-pyridylboronic acid with a 3-halo-6-fluoropyridine. The reactivity of the halide or pseudohalide coupling partner generally follows the trend: I > OTf > Br >> Cl. wikipedia.org Various palladium catalysts, often in combination with phosphine ligands and a base, are employed to facilitate the reaction. mdpi.com

Table 1: Examples of Suzuki Coupling for Bipyridine Synthesis

Coupling Partner 1 Coupling Partner 2 Catalyst / Ligand Base Solvent Yield (%) Reference
3,5-bis(trifluoromethyl)bromobenzene Lithium triisopropyl 2-pyridylboronate Pd₂(dba)₃ / PCy₃ KF Dioxane 82 nih.gov
4-Bromoanisole Lithium triisopropyl 2-pyridylboronate Pd₂(dba)₃ / PCy₃ KF Dioxane 74 nih.gov
2-Bromopyridine 3-Pyridineboronic acid pinacol ester Cyclopalladated ferrocenylimine - - Moderate mdpi.com

This table presents generalized conditions and examples for Suzuki couplings to form bipyridine structures; specific conditions for this compound may vary.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. orgsyn.orgwikipedia.org This method is particularly effective for preparing bipyridines, often providing high yields under mild conditions. orgsyn.org The required pyridylzinc halides can be prepared either by transmetalation from pyridyllithium compounds or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.org A key advantage of the Negishi coupling is its tolerance for a wide array of functional groups, including esters, nitriles, and amines. orgsyn.orgorgsyn.org For synthesizing this compound, a 2-pyridylzinc halide could be coupled with a 3-halo-6-fluoropyridine. The reactivity of halopyridines in Negishi coupling is generally higher for 2-halopyridines compared to 3-halopyridines, which can be exploited for selective couplings in dihalo-substituted pyridines. orgsyn.orgorgsyn.org

Table 2: Negishi Coupling for Bipyridine Synthesis

Pyridylzinc Reagent Pyridyl Halide Catalyst Solvent Key Features Reference
2-Pyridylzinc bromide 3-Bromopyridine Pd(PPh₃)₄ THF Forms 2,3'-bipyridine linkage orgsyn.org
Methyl-substituted pyridylzinc chloride 2-Bromopyridine Pd(PPh₃)₄ THF High yield synthesis of methyl-bipyridines acs.org
2-Pyridylzinc iodide 2-Bromo-3-aminopyridine Pd(PPh₃)₄ THF Tolerates amino group orgsyn.org

This table illustrates the general applicability of Negishi coupling for bipyridine synthesis.

The Stille coupling involves the reaction of an organotin compound (stannane) with an organic halide, catalyzed by palladium. mdpi.com This method is effective for creating bipyridines and can be used to synthesize functionalized derivatives on a large scale. acs.orgnih.gov The synthesis of 2,3'-bipyridines can be achieved by coupling a 2-stannylpyridine with a 3-halopyridine, or the reverse. preprints.org A drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. mdpi.comorgsyn.org However, it remains a valuable tool, particularly for complex molecule synthesis. The reaction often requires elevated temperatures and can be sensitive to the specific catalyst and ligands used. orgsyn.org

Table 3: Stille Coupling for Bipyridine Synthesis

Stannylpyridine Halopyridine Catalyst / Additive Key Features Reference
3- or 2-Stannylpyridines Bromopyridines Cyclopalladated ferrocenylimine / CuI Synthesis of terpyridine derivatives preprints.org
Stannylated pyridines Bromopyridines PdCl₂(PPh₃)₂ General synthesis of bipyridines mdpi.compreprints.org
2-Quinolinyl stannanes 2-Bromo-substituted quinolines PdCl₂(PPh₃)₂ Synthesis of biquinolinyl compounds mdpi.com

This table provides examples of Stille coupling for the synthesis of bipyridine and related structures.

Direct C-H Arylation of Pyridine N-Oxides and Related Precursors

A more modern and step-economical approach to bipyridine synthesis is the direct C-H arylation. This method avoids the pre-functionalization required for traditional cross-coupling reactions by directly coupling a C-H bond of one pyridine ring with a halopyridine. acs.org The use of pyridine N-oxides as substrates is particularly advantageous, as the N-oxide group activates the C-H bonds at the 2- and 6-positions for palladium-catalyzed arylation. researchgate.netnih.gov This strategy allows for the efficient preparation of unsymmetrically substituted 2,2'-, 2,3'-, and 2,4'-bipyridines. acs.orgnih.gov The reaction typically proceeds with high regioselectivity for the 2-position of the pyridine N-oxide. researchgate.net Following the coupling reaction, the N-oxide can be easily removed by reduction. Pyridine N-oxides bearing electron-withdrawing substituents have been found to be more reactive in this transformation. acs.orgnih.gov

Table 4: Direct C-H Arylation of Pyridine N-Oxides

Pyridine N-Oxide Halopyridine Catalyst Additive/Base Yield (%) Reference
Pyridine N-oxide 2-Bromopyridine Pd(OAc)₂ K₂CO₃ / PPh₃ 86 acs.org
4-Cyanopyridine N-oxide 2-Bromopyridine Pd(OAc)₂ K₂CO₃ / PPh₃ 91 acs.org
4-Nitropyridine N-oxide 2-Bromopyridine Pd(OAc)₂ K₂CO₃ / PPh₃ 95 acs.org

This table highlights the utility of direct C-H arylation for synthesizing bipyridines.

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a fluorine atom onto an aromatic or heteroaromatic ring. nih.gov This reaction involves the displacement of a good leaving group, such as a nitro or chloro group, by a nucleophilic fluoride source (e.g., CsF, KF). mdpi.comresearchgate.net For the reaction to proceed, the pyridine ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. The pyridine nitrogen atom itself acts as an activating group, facilitating substitution at the 2- and 4-positions. researchgate.net The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster (320 times) than that of 2-chloropyridine, highlighting the high reactivity of fluoro-substituted pyridines in subsequent SNAr reactions, which also implies that introducing fluorine via SNAr can be favorable. nih.gov This method can be applied to a pre-formed bipyridine scaffold to introduce the fluorine atom at the desired position, for instance, by displacing a nitro group at the 6'-position of a 2,3'-bipyridine precursor.

Table 5: Nucleophilic Aromatic Substitution for Fluorination

Substrate Fluoride Source Solvent Conditions Product Yield (%) Reference
Methyl 3-nitropyridine-4-carboxylate CsF DMSO Reflux, 1.5 h Methyl 3-fluoropyridine-4-carboxylate 38 mdpi.comresearchgate.net
3-Methoxy-2-nitropyridine K[¹⁸F]F-K₂₂₂ - 140 °C, 1-30 min 3-Methoxy-2-[¹⁸F]fluoropyridine 70-89 researchgate.net
3-Methyl-2-nitropyridine K[¹⁸F]F-K₂₂₂ - 140 °C, 1-30 min 3-Methyl-2-[¹⁸F]fluoropyridine 70-89 researchgate.net

This table provides examples of SNAr reactions to introduce fluorine onto pyridine rings.

Cycloaddition Reactions in Fluorinated Pyridine Synthesis

Cycloaddition reactions represent a powerful tool for the construction of the pyridine ring system. One of the most effective methods for synthesizing substituted pyridines is the inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines with various dienophiles. This approach allows for the formation of the pyridine core with the expulsion of a small molecule, typically nitrogen gas. While direct synthesis of this compound via this method is not extensively documented, the synthesis of functionalized bipyridines through the cycloaddition of 3-(2-pyridyl)-1,2,4-triazines serves as a pertinent example of this strategy's potential.

Another relevant cycloaddition approach involves the Rh(III)-catalyzed [4+2] cycloaddition of α,β-unsaturated oximes with alkynes. This method has been successfully employed for the synthesis of various multi-substituted 3-fluoropyridines. The reaction proceeds via C-H activation and offers a route to introduce a fluorine atom at the 3-position of the pyridine ring, a key structural feature of this compound.

Furthermore, boron-directed cycloaddition reactions provide a regiocontrolled route to fluoroalkyl-substituted aromatic compounds. This strategy could potentially be adapted for the synthesis of fluorinated bipyridines by utilizing appropriate boron-containing pyridine precursors.

A summary of representative cycloaddition reactions for the synthesis of fluorinated pyridines and bipyridine precursors is presented in Table 1.

Diene/PrecursorDienophile/Coupling PartnerProduct TypeReference
3-(2-pyridyl)-1,2,4-triazineEnamines/YnaminesFunctionalized 2,2'-bipyridinesGeneral methodology for bipyridine synthesis
α-Fluoro-α,β-unsaturated oximesAlkynes3-FluoropyridinesRh(III)-catalyzed C-H functionalization
Fluoroalkyl trifluoroborate saltsDienesFluoroalkyl-substituted arenesBoron-directed cycloaddition

Table 1: Examples of Cycloaddition Reactions in the Synthesis of Fluorinated Pyridine Derivatives

Cyclocondensation Approaches to Functionalized Bipyridines

Cyclocondensation reactions offer a convergent approach to constructing the bipyridine framework from acyclic precursors. The Kröhnke pyridine synthesis, for instance, involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate, to yield highly substituted pyridines. This methodology has been widely applied to the synthesis of various polypyridyl systems, including bipyridines and terpyridines. The adaptation of this method using fluorinated building blocks could provide a direct route to this compound.

Another classical cyclocondensation method is the Guareschi-Thorpe pyridine synthesis, which typically utilizes cyanoacetamide and a 1,3-dicarbonyl compound to produce 2-hydroxypyridines. While this method primarily yields pyridone structures, subsequent functional group manipulations could potentially lead to the desired fluorinated bipyridine.

More contemporary cyclocondensation strategies involve the reaction of β-ketoenamides to form functionalized pyridine derivatives. This approach offers flexibility in the introduction of various substituents onto the pyridine ring, which could be advantageous for the synthesis of specifically substituted fluorinated bipyridines.

Advanced Synthetic Techniques for this compound

One-Pot Synthetic Procedures

One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. While specific one-pot procedures for the direct synthesis of this compound are not extensively reported, related methodologies for fluorinated heterocycles suggest the feasibility of such an approach. For instance, one-pot procedures for the synthesis of fluorinated imidazo[1,2-a]pyridines and fluoroalkylisoquinolines have been developed. These methods often involve a sequence of reactions such as condensation, cyclization, and fluorination within a single reaction vessel.

A plausible one-pot strategy for this compound could involve a tandem cross-coupling and cyclization sequence, starting from appropriately functionalized pyridine precursors.

Reductive Coupling Strategies for Bipyridine Formation

Reductive coupling of two halopyridine precursors is a powerful and direct method for the formation of the C-C bond linking the two pyridine rings in a bipyridine. This strategy is particularly useful for the synthesis of both symmetrical and unsymmetrical bipyridines. Nickel- and palladium-catalyzed reductive coupling reactions have emerged as the most effective methods.

Nickel-catalyzed reductive homocoupling of 2-halopyridines, often in the presence of a reducing agent like zinc powder, is a well-established method for synthesizing symmetrical 2,2'-bipyridines. For the synthesis of an unsymmetrical bipyridine like this compound, a reductive cross-coupling approach would be necessary. This would involve the reaction of a fluorinated halopyridine (e.g., 2-bromo-6-fluoropyridine) with a different halopyridine (e.g., 3-bromopyridine) in the presence of a suitable nickel or palladium catalyst and a reductant.

Recent advancements in this area have focused on the development of more efficient and ligand-free catalytic systems. For example, NiCl₂·6H₂O has been shown to effectively catalyze the reductive coupling of 2-halopyridines without the need for external ligands.

A summary of representative reductive coupling reactions for the synthesis of bipyridines is presented in Table 2.

Pyridine Precursor 1Pyridine Precursor 2Catalyst SystemProduct TypeReference
2-Halopyridine2-HalopyridineNiCl₂/PPh₃/ZnSymmetrical 2,2'-BipyridinesGeneral methodology
2-Halopyridine2-HalopyridineNiCl₂·6H₂O/ZnSymmetrical 2,2'-BipyridinesLigand-free conditions
2-Bromopyridine2-IodopyridinePd(dba)₂/P(t-Bu)₂(o-biphenyl)2,2'-Bipyridine (B1663995)Palladium-catalyzed

Table 2: Examples of Reductive Coupling Strategies for Bipyridine Synthesis

Coordination Chemistry of 6 Fluoro 2,3 Bipyridine Ligands

Ligand Design Principles: Influence of Fluorine on Coordination Properties

The introduction of a fluorine atom onto the bipyridine scaffold is a key principle in ligand design, aimed at fine-tuning the properties of the resulting metal complexes. The high electronegativity and specific steric profile of fluorine exert considerable influence on the ligand's coordination behavior.

Electronic Modulation by Fluorine Substitution on Nitrogen Donor Sites

The primary electronic effect of fluorine substitution is its strong inductive electron-withdrawing nature. This property significantly reduces the electron density on the aromatic rings and, consequently, on the nitrogen donor atoms. A lower electron density at the nitrogen sites decreases the ligand's basicity, which can affect the stability and bonding characteristics of the resulting metal-ligand bond. This modulation of electronic properties is crucial for tuning the redox potentials of transition metal complexes. The electron-withdrawing fluorine substituent can also stabilize lower oxidation states of coordinated metals. Furthermore, these electronic modifications can influence the metal-to-ligand charge transfer (MLCT) bands in the electronic spectra of the complexes, which is a critical factor in the design of luminescent materials.

Steric Effects of Fluorine on Bipyridine Conformation and Coordination

While fluorine has a relatively small van der Waals radius (approximately 1.47 Å), its presence, particularly at a position ortho to the inter-ring C-C bond, can introduce steric hindrance. This can lead to a non-coplanar arrangement of the two pyridine (B92270) rings, forcing a twisted conformation. The dihedral angle between the pyridyl rings is a key structural parameter influenced by this steric effect. This conformational constraint can impact how the ligand coordinates to a metal center, influencing the geometry of the resulting complex and potentially creating unique coordination pockets. The steric and electronic effects of the ligands are primary determinants of the connectivity and final arrangement in metal complexes. ub.eduacs.org

Formation and Characterization of Metal Complexes with 6'-Fluoro-2,3'-Bipyridine

The modified electronic and steric profile of fluorinated bipyridine ligands like this compound makes them intriguing candidates for the construction of novel coordination compounds with specific properties.

Transition Metal Complexes of this compound

While research into the coordination chemistry of the specific this compound isomer is nascent, studies on closely related fluorinated bipyridines provide significant insights into their complex formation with various transition metals.

Detailed structural information for a silver(I) complex containing the closely related ligand, 2',6'-difluoro-2,3'-bipyridine, has been reported. In the compound bis2′,6′-difluoro-2,3′-bipyridine-κNsilver(I), [Ag(CF3SO3)(C10H6F2N2)2], the silver(I) center is coordinated by two nitrogen atoms from two separate 2',6'-difluoro-2,3'-bipyridine ligands and one oxygen atom from a trifluoromethanesulfonate (B1224126) anion. nih.gov This results in a highly distorted trigonal–planar geometry around the Ag(I) ion. nih.gov

The two bipyridine ligands are not equivalent in the crystal structure and display similar, twisted conformations with dihedral angles of 53.11° and 53.10° between their respective pyridyl rings. nih.gov The crystal packing is stabilized by a network of intermolecular C—H⋯O hydrogen bonds, halogen⋯π interactions, and weak π–π stacking interactions, forming a three-dimensional supramolecular assembly. nih.gov This complex exhibits strong blue luminescence in solution, suggesting potential applications in organic light-emitting diodes (OLEDs). nih.gov

Table 1: Selected Crystallographic and Bond Parameter Data for [Ag(CF3SO3)(2',6'-difluoro-2,3'-bipyridine)2] nih.gov
Crystallographic Data
ParameterValue
Chemical FormulaC21H12AgCF7N4O3S
Crystal SystemTriclinic
Space GroupP-1
Selected Bond Lengths (Å) and Angles (°)
Bond/AngleValue
Ag—N22.2496 (14)
Ag—N42.2305 (14)
Ag—O12.4578 (13)
N4—Ag—N2148.65 (5)
N4—Ag—O1108.53 (5)
N2—Ag—O1102.68 (5)

A comprehensive search of available literature did not yield specific examples of rhodium(I) or platinum(II) complexes synthesized with the this compound ligand. However, the general coordination chemistry of bipyridine ligands with these metals is well-established.

Rhodium(I) complexes with bipyridine ligands are known to participate in a variety of catalytic reactions. ontosight.ai The addition of bipyridine to precursor rhodium complexes often leads to the displacement of other coordinated groups to form stable [Rh(bipy)] species. cdnsciencepub.com

Platinum(II), with its d⁸ electron configuration, has a strong tendency to form four-coordinate, square planar complexes with bidentate ligands like 2,2'-bipyridine (B1663995). mdpi.com The synthesis of such complexes, for instance [Pt(bpy)Cl₂], is well-documented and often serves as a precursor for further reactions. tandfonline.com The introduction of fluorine atoms into the bipyridine ligand in Pt(II) complexes can significantly alter the electronic properties and intermolecular interactions, such as π-π stacking, which in turn influences the solid-state structures. tandfonline.com It is anticipated that this compound would readily form stable complexes with both Rh(I) and Pt(II), likely yielding compounds with interesting structural and electronic properties worthy of future investigation.

Cobalt(II/III) and Nickel(II) Complexes

The coordination chemistry of this compound with cobalt and nickel ions remains an area with limited specific research. However, studies on analogous systems provide insights into the expected coordination behavior. For instance, isostructural complexes of cobalt(II) with 2-halopyridines, [Co(2-XPy)₂Cl₂] (where X = Cl, Br, I), have been synthesized and characterized. mdpi.com These complexes exhibit a tetrahedral geometry, and theoretical calculations have been employed to understand the nature of halogen bonding in their solid-state structures. mdpi.com This suggests that this compound could form similar tetrahedral or potentially octahedral complexes with Co(II), depending on the stoichiometry and co-ligands. The fluorine substituent would likely influence the ligand field strength and could participate in intra- or intermolecular interactions.

Similarly, while no specific complexes of this compound with nickel(II) have been detailed in the literature, research on other substituted bipyridine ligands offers valuable comparisons. Tris-chelated nickel(II) complexes with 4,4'-dimethyl-2,2'-bipyridine (B75555) and 4,4'-dimethoxy-2,2'-bipyridine, Ni(NN)₃₂, have been shown to adopt distorted octahedral geometries. nih.gov Furthermore, a binuclear nickel(II) complex with 6-methyl-2,2'-bipyridine, [{NiCl(6-mbipy)}₂(μ-Cl)₂], features a five-coordinate, distorted square-pyramidal geometry around each nickel center. ijcce.ac.ir Computational studies on a nickel(II) complex with a 2,2'-bipyridine-based N₂O₂ ligand have highlighted the importance of non-covalent interactions in its electrocatalytic activity for the hydrogen evolution reaction. rsc.orgrsc.org These examples suggest that this compound would likely form stable, potentially luminescent, and catalytically active complexes with nickel(II), with the fluorine atom playing a key role in tuning these properties.

Table 1: Representative Bond Distances and Angles in Related Cobalt(II) and Nickel(II) Bipyridine Complexes

Complex Metal-N Distance (Å) N-Metal-N Angle (°) Metal-Cl Distance (Å) Reference
[Co(2-ClPy)₂Cl₂] 2.221(2), 2.228(2) 100.10(7) 2.238(1), 2.245(1) mdpi.com
Ni(4,4'-dimethyl-2,2'-bipyridine)₃₂ 2.083(2) - 2.096(2) 78.49(8) - 173.30(8) - nih.gov
Rhenium(I) and Gold(I) Coordination Compounds

The coordination of this compound with Rhenium(I) and Gold(I) is not well-documented. However, the extensive research on Re(I) tricarbonyl complexes with other bipyridine derivatives provides a strong basis for predicting its behavior. These complexes, typically of the form fac-[Re(CO)₃(N,N)X], are known for their rich photophysical properties, which can be tuned by modifying the bipyridine ligand. nih.govsci-hub.st For example, the introduction of fluorinated alkyl chains on the bipyridine ring has been shown to enhance solubility in supercritical CO₂ without significantly altering the electronic properties of the metal center. acs.org A rhenium(I) complexation-dissociation strategy has also been developed for the fluorine-18 (B77423) radiolabeling of pyridine bidentate ligands. nih.gov It is expected that a fac-[Re(CO)₃(6'-fluoro-2,3'-bipy)Cl] complex would exhibit luminescence, with the fluorine atom potentially influencing the emission energy and quantum yield.

The coordination chemistry of gold(I) with fluorinated bipyridines is an emerging field. While specific complexes with this compound are yet to be reported, studies on related systems are informative. For instance, the reaction of polyfluorinated benzothiazolephosphine ligands with gold(I) substrates yields luminescent complexes. csic.esrsc.org The photophysical properties of these gold(I) complexes are often governed by ligand-centered transitions, which can be modulated by the coordination environment. csic.esrsc.org Gold(I) complexes with N-heterocyclic carbene ligands bearing fluorinated moieties have also been synthesized, showing potential applications in catalysis and medicine. bohrium.com It is plausible that this compound would form stable, potentially luminescent, complexes with gold(I), where the fluorine substituent could be leveraged to fine-tune their electronic and photophysical properties.

Lanthanide Coordination Frameworks

The use of fluorinated ligands in the construction of lanthanide coordination frameworks has been shown to influence the resulting structures and properties. While there are no reported frameworks specifically using this compound, research on analogous systems with other functionalized bipyridines provides valuable insights. For example, lanthanide-organic coordination polymers constructed from 2,2'-bipyridine-3,3'-dicarboxylic acid have been synthesized, forming 3D open frameworks with interesting photoluminescent properties. rsc.org Similarly, a family of flexible lanthanide metal-organic frameworks (MOFs) based on 2,2'-bipyridine-5,5'-dicarboxylic acid exhibits reversible single-crystal to single-crystal transformations upon solvent exchange. diva-portal.org

The introduction of lanthanide ions into indium-based MOFs constructed from 2,2'-bipyridine-5,5'-dicarboxylate has been used as a postsynthetic modification method to tune the luminescence of the materials. nih.gov Furthermore, the use of 4,4'-bipyridine (B149096) as a linker has led to the formation of mixed-lanthanide MOFs where the emission color can be tuned by varying the ratio of Eu³⁺ and Tb³⁺ ions. tu-dresden.de These examples underscore the potential of this compound as a ligand for constructing novel lanthanide coordination frameworks with tunable luminescent and structural properties. The fluorine atom could introduce additional weak interactions, such as C-H···F or F···F contacts, which could play a role in the self-assembly and final architecture of the frameworks.

Heterometallic and Polymetallic Systems Incorporating Fluorinated Bipyridines

The design of heterometallic and polymetallic systems using bridging ligands is a key strategy for developing materials with tailored magnetic, electronic, and catalytic properties. Fluorinated bipyridines are attractive candidates for such systems due to their ability to coordinate to different metal centers and the potential for the fluorine atoms to influence the electronic communication between them.

Although specific examples incorporating this compound are not yet available, the principles have been demonstrated with related ligands. For instance, heterometallic Cu(II)-Ln(III) metal-organic frameworks have been constructed using 2,2'-bipyridine-3,3'-dicarboxylic acid, where the ligand displays multiple coordination modes to link the different metal ions. acs.org The synthesis of heterobimetallic complexes containing a Pd(II)-Zn(II) core has been achieved using fluorinated aryl ligands on the zinc center to model transition states in cross-coupling reactions. acs.org Furthermore, multivalent bis(bipyridine) ligands have been used to create heteroleptic dinuclear metallosupramolecular structures through self-sorting processes. beilstein-journals.org These studies highlight the potential of using fluorinated bipyridine ligands, including this compound, as building blocks for complex heterometallic and polymetallic architectures with emergent properties.

Structural Elucidation of this compound Metal Complexes

Crystal Structure Analysis of Coordination Environments

The detailed structural analysis of metal complexes through single-crystal X-ray diffraction is crucial for understanding their properties. While no crystal structures of this compound complexes are currently available in the public domain, the coordination environments of related complexes provide a predictive framework.

For cobalt(II) complexes with halogenated pyridines, a tetrahedral coordination geometry is common, with Co-N and Co-Cl bond lengths in the range of 2.22-2.25 Å. mdpi.com Nickel(II) complexes with substituted bipyridines often exhibit distorted octahedral geometries, with Ni-N bond lengths around 2.08-2.10 Å. nih.gov In binuclear nickel complexes, bridging chloride ligands can lead to five-coordinate geometries. ijcce.ac.ir Rhenium(I) tricarbonyl complexes with bipyridine ligands consistently show a fac-octahedral geometry around the rhenium center. rsc.org

The introduction of a fluorine atom on the bipyridine ring can induce subtle but significant changes in the crystal structure. For example, in platinum(II) complexes with pentafluorophenyl-substituted bipyridines, the fluorinated groups lead to twisted conformations and influence the electronic distribution within the complex. mdpi.com

Table 2: Expected Coordination Geometries for this compound Complexes

Metal Ion Expected Coordination Geometry Potential Structural Features
Cobalt(II) Tetrahedral or Octahedral Halogen bonding, π-π stacking
Nickel(II) Octahedral or Square Pyramidal Distortion from ideal geometry, potential for binuclear structures
Rhenium(I) fac-Octahedral Metal-to-ligand charge transfer characteristics
Gold(I) Linear or Trigonal Planar Aurophilic interactions, ligand-centered luminescence

Supramolecular Interactions within Metal-Ligand Assemblies

Non-covalent interactions play a critical role in the solid-state assembly of metal-ligand complexes, dictating their crystal packing and influencing their bulk properties. In the context of fluorinated bipyridine complexes, interactions such as hydrogen bonding, π-π stacking, and halogen bonding are of particular importance.

In cobalt(II) complexes with 2-halopyridines, halogen bonding (X···X interactions) has been identified as a key factor in their supramolecular assembly, with the strength of the interaction increasing with the size of the halogen atom. mdpi.com For nickel(II) complexes, π-π stacking and C-H···π interactions are commonly observed, contributing to the formation of 3D supramolecular networks. researchgate.net The presence of fluorine atoms can lead to additional C-H···F interactions, which have been observed in mononuclear nickel(II) complexes with polypyridyl ligands. bohrium.com

In lanthanide coordination polymers, hydrogen bonding between coordinated water molecules and the carboxylate groups of the ligands, as well as π-π stacking between the bipyridine rings, are crucial for the formation of the extended network. rsc.org The introduction of fluorine atoms can lead to F···F interactions, which have been shown to be significant in the self-assembly of fluorinated lanthanide coordination polymers. acs.org The interplay of these various non-covalent forces will undoubtedly be a key feature in the crystal engineering of metal complexes with this compound, offering opportunities to design materials with specific solid-state architectures and properties.

Hydrogen Bonding Networks

In the coordination chemistry of fluorinated bipyridine ligands, hydrogen bonding plays a pivotal role in the assembly of supramolecular architectures. While specific studies on this compound are not extensively documented in the reviewed literature, the behavior of closely related fluorinated bipyridine complexes provides significant insights into the anticipated hydrogen bonding networks. The presence of fluorine atoms and coordinated solvent molecules, such as water, are key factors in the formation of these networks.

In complexes involving fluorinated pyridine ligands, hydrogen bonds often involve the fluorine atoms as acceptors, although this is not always the case, especially in the presence of stronger acceptors. For instance, in a one-dimensional nickel(II) coordination polymer containing 6-fluoronicotinate, a related fluorinated pyridine derivative, extensive O—H⋯O and O—H⋯N hydrogen bonds dominate the supramolecular structure. iucr.org These interactions connect the polymeric chains and lattice water molecules into a three-dimensional network. iucr.org The study noted a lack of C—H⋯F interactions, suggesting that the stronger hydrogen bonds with oxygen and nitrogen acceptors can preclude the formation of weaker hydrogen bonds to fluorine. iucr.org

The interplay between different types of hydrogen bonds is also evident. In a silver(I) complex with 2',6'-difluoro-2,3'-bipyridine, C—H⋯O hydrogen bonds link dimeric units into a larger supramolecular assembly. nih.gov In this case, the oxygen atoms from the trifluoromethanesulfonate anion act as the primary hydrogen bond acceptors. nih.gov This highlights how the presence of other coordinating species and counter-ions can direct the hydrogen bonding network, sometimes taking precedence over potential interactions involving the fluorine substituent.

The following table summarizes representative hydrogen bond interactions observed in complexes with related fluorinated pyridine ligands.

Compound/LigandDonorAcceptorBond TypeRole in StructureReference
Ni(II) polymer with 6-fluoronicotinateO-H (water)O (carboxylate), N (pyridine)O—H⋯O, O—H⋯NConnects polymeric chains and lattice water into a 3D network. iucr.org
Ir(III) with 2-tert-butoxy-6-fluoro-3-(pyridin-2-yl)pyridin-4-ylC-HFC—H⋯FContributes to the stabilization of the crystal structure. iucr.org
Cu(II) with fluorinated 5-aryl-2,2'-bipyridine-6(6')-carboxylic acidC-HFC—H⋯FFormation of weak intermolecular hydrogen bonds. urfu.ru
Ag(I) with 2',6'-difluoro-2,3'-bipyridineC-HO (anion)C—H⋯OLinks dimeric units. nih.gov

These examples suggest that in the coordination complexes of this compound, a rich variety of hydrogen bonding interactions is possible, depending on the co-ligands, solvent molecules, and counter-ions present in the crystal lattice. The fluorine atom can act as a hydrogen bond acceptor, but this interaction may compete with stronger hydrogen bond acceptors like oxygen and nitrogen atoms.

Halogen-π and π-π Stacking Interactions

The introduction of a fluorine atom onto the bipyridine scaffold significantly influences the electronic properties of the ligand, which in turn affects the non-covalent interactions such as halogen-π and π-π stacking. These interactions are crucial in directing the assembly of coordination complexes into well-defined supramolecular structures.

Halogen-π Interactions:

While classic halogen bonds (involving heavier halogens like iodine or bromine) are well-documented, interactions involving fluorine are generally weaker. However, in the context of fluorinated aromatic rings, C-F···π interactions can occur. In a silver(I) complex featuring the closely related 2',6'-difluoro-2,3'-bipyridine ligand, notable halogen⋯π interactions are observed. nih.govresearchgate.net Specifically, an interaction between a fluorine atom and the centroid of a pyridine ring (F2⋯Cg1) with a distance of 3.1424 (19) Å is reported, contributing to the formation of a three-dimensional supramolecular network. nih.govresearchgate.net This demonstrates that even the less polarizable fluorine atom can participate in significant interactions that influence crystal packing.

π-π Stacking Interactions:

The electron-withdrawing nature of the fluorine atom in this compound is expected to create a more electron-deficient π-system on the fluorinated pyridine ring. This can enhance π-π stacking interactions with electron-rich aromatic systems. In the solid state, these interactions are a common feature in the crystal packing of bipyridine complexes.

For instance, in the aforementioned silver(I) complex with 2',6'-difluoro-2,3'-bipyridine, weak π–π stacking interactions are present, with a centroid-centroid distance of 4.2435 (13) Å between adjacent pyridine rings. nih.gov In an iridium(III) complex with a substituted 2,3'-bipyridine (B14897) ligand, π–π interactions between neighboring pyridine rings are also observed, with a centroid–centroid distance of 3.680 (1) Å, contributing to the stabilization of the crystal structure. iucr.org

In a nickel(II) coordination polymer with 6-fluoronicotinate, π–π interactions between symmetry-related 6-fluoronicotinate pyridine rings directly assemble the polymeric chains. iucr.org This indicates that even with the presence of strong hydrogen bonding, π-π stacking can be a significant organizing force.

The following table summarizes key parameters of halogen-π and π-π stacking interactions in related fluorinated bipyridine complexes.

Compound/LigandInteracting MoietiesInteraction TypeDistance (Å)Structural ImplicationReference
Ag(I) with 2',6'-difluoro-2,3'-bipyridineF atom and pyridine ring centroidHalogen⋯π3.1424 (19)Contributes to 3D network formation. nih.govresearchgate.net
Ag(I) with 2',6'-difluoro-2,3'-bipyridinePyridine ring and pyridine ringπ–π stacking4.2435 (13)Links networks along the c-axis. nih.gov
Ir(III) with 2-tert-butoxy-6-fluoro-3-(pyridin-2-yl)pyridin-4-ylPyridine ring and pyridine ringπ–π stacking3.680 (1)Stabilizes the crystal structure. iucr.org
Ni(II) polymer with 6-fluoronicotinate6-fluoronicotinate pyridine ringsπ–π stackingNot specifiedAssembles polymeric chains. iucr.org

Catalytic Applications of 6 Fluoro 2,3 Bipyridine Complexes

Homogeneous Catalysis Mediated by Fluorinated 2,3'-Bipyridine (B14897) Ligands

Detailed experimental data on the use of 6'-Fluoro-2,3'-bipyridine in homogeneous catalysis is not extensively reported. However, its structural features allow for informed predictions about its potential performance in several key transformations.

Heck Reaction Catalysis

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, is typically catalyzed by palladium complexes. The performance of these catalysts is highly dependent on the nature of the supporting ligands.

Sonogashira Coupling Reactions

The Sonogashira coupling, which forms C(sp²)-C(sp) bonds, is another pivotal palladium-catalyzed reaction, often with a copper co-catalyst. The ligand's role is to stabilize the palladium center and modulate its reactivity.

No specific examples of this compound complexes used in Sonogashira couplings have been documented in the literature. In principle, the electron-deficient nature imparted by the fluoro-substituent could influence the rates of both the oxidative addition and reductive elimination steps in the catalytic cycle. The use of fluorinated pyridines in related Sonogashira reactions has been explored, demonstrating the compatibility of the fluoro-group with the reaction conditions. nih.gov This suggests that this compound could serve as a viable ligand in this context, although empirical data is needed to confirm its efficacy.

Asymmetric Catalysis and Stereoselectivity Control

The C2-symmetry of many popular chiral bipyridine ligands is a key feature for achieving high enantioselectivity. The 2,3'-bipyridine scaffold is inherently asymmetric, which, when combined with chiral substituents, could create a unique and effective chiral environment around a metal center.

Although there is no research detailing the application of chiral derivatives of this compound in asymmetric catalysis, this remains a promising area for future investigation. The fixed asymmetry of the bipyridine core, combined with the electronic influence of the fluorine atom, could lead to novel stereochemical outcomes in reactions such as asymmetric hydrogenations, hydrosilylations, or Michael additions.

Hydroformylation and Hydrogenation Processes

Hydroformylation and hydrogenation are large-scale industrial processes, often catalyzed by rhodium or iridium complexes. The ligands employed are critical for controlling activity and, in the case of hydroformylation, regioselectivity (n/iso ratio).

The scientific literature lacks reports on the use of this compound in these reactions. However, the electronic properties of the ligand could be advantageous. In hydroformylation, a more electrophilic metal center, resulting from the electron-withdrawing fluorine, can alter CO and olefin binding affinities, thereby influencing reaction rates and selectivity. In hydrogenation, particularly transfer hydrogenation, bipyridine-based rhodium complexes have been successfully used, indicating that fluorinated analogues could also be effective catalysts. rsc.org

Carbon Dioxide Activation and Copolymerization Catalysis

The utilization of carbon dioxide (CO₂) as a C1 feedstock is a major goal in sustainable chemistry. Metal complexes, including those with bipyridine ligands, have been studied for their ability to activate CO₂ for reduction or copolymerization with epoxides. researchgate.net

There are currently no specific studies on this compound complexes for CO₂ activation. The electron-withdrawing fluorine atom would make the coordinated metal center more Lewis acidic, which could enhance its ability to bind and activate the CO₂ molecule. This could potentially lower the energy barrier for subsequent reactions, such as the ring-opening of an epoxide in copolymerization catalysis.

Heterogeneous Catalytic Systems Utilizing Fluorinated Bipyridine Motifs

Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving catalyst separation and reusability. Bipyridine ligands can be incorporated into materials like polymers, silica (B1680970), or metal-organic frameworks (MOFs).

While there are no reports of heterogeneous catalysts specifically derived from this compound, research on related 2,2'-bipyridine (B1663995) systems provides a clear blueprint. For instance, 2,2'-bipyridine units have been integrated into the framework of organosilica nanotubes to create robust, molecular heterogeneous catalysts for C-H activation. nih.gov These systems demonstrate high activity and durability by preventing the aggregation of active metal sites. A similar strategy could be applied to this compound to develop novel heterogeneous catalysts, with the fluorine atom potentially offering enhanced stability or modified electronic properties at the supported active site.

Due to the absence of specific research data, no data tables of research findings can be presented. The information provided is based on general principles of catalysis and extrapolation from related bipyridine systems.

Supported Catalysts and Surface Immobilization

The transition from homogeneous to heterogeneous catalysis is a critical step in developing industrially viable chemical processes, primarily because it simplifies catalyst recovery and reuse. The immobilization of molecular catalysts, such as those based on bipyridine ligands, onto solid supports is a key strategy to achieve this. While specific studies detailing the immobilization of this compound complexes are not yet prevalent in public research, several well-established techniques are routinely applied to analogous bipyridine systems and could be adapted for this purpose.

The primary goal of immobilization is to anchor the active catalytic metal complex to a solid surface without impeding its reactivity. Common strategies include:

Covalent Attachment to Inorganic Supports: Modifying the bipyridine ligand with functional groups, such as silanes, allows for covalent bonding to oxide surfaces like silica (SiO₂) or alumina (B75360) (Al₂O₃). This creates a robust link that can prevent the catalyst from leaching into the reaction mixture.

Incorporation into Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high surface areas and tunable pores. Bipyridine ligands can be designed as the organic linkers within the MOF structure itself, or catalytically active bipyridine complexes can be encapsulated within the pores of a pre-existing MOF. acs.org This method effectively isolates the catalytic sites and can introduce size-selectivity to the catalytic process.

Adsorption onto Surfaces: Complexes can be adsorbed onto supports through non-covalent interactions. For instance, modifying ligands with specific anchor groups, like disulfide bonds, has been used to efficiently immobilize rhenium-bipyridine complexes on silver surfaces.

Polymer Supports: The catalyst can be attached to a soluble or insoluble polymer backbone. This approach facilitates separation through precipitation or filtration.

The choice of support and immobilization method can influence the catalyst's stability, activity, and selectivity by altering the microenvironment around the metal center.

Summary of General Immobilization Strategies for Bipyridine Complexes
Immobilization MethodSupport MaterialDescriptionPotential Advantages
Covalent AttachmentSilica, AluminaThe ligand is functionalized (e.g., with a silane) to form a covalent bond with the support surface.High stability, low leaching of the catalyst.
MOF IntegrationZr-based, UiO-type MOFsThe bipyridine complex is used as a linker in the MOF synthesis or trapped within its pores. acs.orgHigh catalyst loading, potential for size-selective catalysis, well-defined active sites.
Surface AdsorptionMetals (e.g., Silver)Ligands are modified with anchor groups (e.g., disulfides) that have a high affinity for the metal surface.Controlled orientation of the catalyst on the surface.
Polymer EntrapmentPolystyrene, DendrimersThe complex is attached to a polymer chain, rendering it separable by filtration or precipitation.Combines benefits of homogeneous catalysis (e.g., solubility) with ease of separation.

Advanced Materials and Supramolecular Chemistry with 6 Fluoro 2,3 Bipyridine

Optoelectronic and Luminescent Materials

Photoluminescent Properties of Fluorinated Bipyridine Complexes

The incorporation of fluorine atoms into bipyridine ligands can significantly influence the photoluminescent properties of their metal complexes. This is primarily due to the strong electron-withdrawing nature of fluorine, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the complex. This modulation of frontier orbitals directly impacts the energy of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) excited states, which are responsible for the observed luminescence.

Research on iridium(III) complexes with 2',6'-difluoro-2,3'-bipyridine ligands has shown that these compounds are promising candidates for blue phosphorescent emitters. rsc.org The fluorine substituents are known to increase the triplet state energy of the ligand, which in turn leads to a blue-shift in the emission of the corresponding iridium(III) complex. For instance, iridium(III) complexes with fluorinated phenylpyridine ligands exhibit a blue-shifted phosphorescence compared to their non-fluorinated counterparts. researchgate.net

Similarly, platinum(II) complexes bearing a 2',6'-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine ligand have been synthesized and characterized. These complexes demonstrate blue-green emission with photoluminescence quantum efficiencies estimated to be between 0.2 and 0.3, highlighting their potential as emitting materials. nih.gov The observed emission in such compounds is often attributed to a combination of ligand-centered π-π* transitions and MLCT transitions. nih.gov

Copper(I) complexes with CF3-substituted bipyridine ligands have also been investigated. While these complexes tend to be weak emitters in solution, they can exhibit significant photoluminescence quantum yields (PLQY) in the solid state. For example, a copper(I) complex with a 4,4'-(CF3)2bpy ligand has shown a PLQY of up to 50.3% in powder form. core.ac.uk The photophysical data for a selection of these related fluorinated bipyridine complexes are summarized in the table below.

Complex TypeLigandEmission ColorEmission Maxima (λem)Photoluminescence Quantum Yield (PLQY)Reference
Platinum(II)2',6'-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridineBlue-green517 nm, 544 nm~0.2-0.3 nih.gov
Iridium(III)2-(2,4-difluorophenyl)pyridineBlue453 nm- researchgate.net
Copper(I)4,4'-(CF3)2bpyYellow (electroluminescence)-50.3% (powder) core.ac.uk
Iridium(III)2',6'-dimethoxy-4-methyl-2,3'-bipyridineSky-blue460-470 nm0.49-0.54 rsc.org

This table presents data for complexes with fluorinated bipyridine ligands related to 6'-fluoro-2,3'-bipyridine.

Applications in Organic Light-Emitting Diodes (OLEDs) and Fluorophores

The tunable photoluminescent properties of fluorinated bipyridine complexes make them highly attractive for applications in organic light-emitting diodes (OLEDs), particularly for achieving efficient blue emission, which remains a significant challenge in the field. The introduction of fluorine can enhance the stability and efficiency of the emitting materials.

Iridium(III) complexes based on fluorinated 2,3'-bipyridine (B14897) ligands have been identified as strong candidates for blue triplet emitters in phosphorescent OLEDs (PHOLEDs). rsc.org For instance, devices fabricated with iridium(III) complexes containing a 2',6'-dimethoxy-4-methyl-2,3'-bipyridine ligand have demonstrated excellent performance, with one device exhibiting a maximum external quantum efficiency (EQE) of 15.3% and sky-blue emission. rsc.orgnih.gov This high efficiency is attributed to the effective management of charge balance and excited states within the device architecture. rsc.org

Platinum(II) complexes with fluorinated bipyridine ligands also show promise for OLED applications. A novel platinum(II) complex with a tetradentate ligand based on carbazole (B46965) and 2,3'-bipyridine has been developed as a sky-blue phosphorescent material. core.ac.uk OLEDs fabricated using this material as a dopant achieved a maximum EQE of 5.2%. core.ac.uk

Beyond OLEDs, fluorinated bipyridines can serve as the core for novel fluorophores. The functionalization of the bipyridine scaffold allows for the development of "push-pull" fluorophores, where electron-donating and electron-withdrawing groups are strategically placed to manipulate the intramolecular charge transfer (ICT) characteristics, leading to tunable emission properties. acs.org For example, 6-alkoxy-2,2'-bipyridines have been synthesized and studied as new push-pull fluorophores. researchgate.net The table below summarizes the performance of selected OLEDs incorporating fluorinated bipyridine complexes.

Emitter ComplexHost MaterialMax. EQE (%)Emission ColorCIE CoordinatesReference
Ir(C^N)2(pic) with C^N = 2',6'-dimethoxy-4-methyl-2,3'-bipyridinemCBPPO115.3Sky-blue(0.16, 0.28) rsc.orgnih.gov
Pt(II) with carbazole/2,3'-bipyridine ligandmCBP/CNmCBPCN5.2Sky-blue- core.ac.uk
Ir(dfpypy)2(L^X)-~20Pure blue(0.14, 0.18) rsc.org

This table presents data for OLEDs using complexes with fluorinated bipyridine ligands related to this compound.

Theoretical and Computational Investigations of 6 Fluoro 2,3 Bipyridine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. For 6'-Fluoro-2,3'-bipyridine, DFT calculations can elucidate the influence of the fluorine substituent on the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in determining the molecule's chemical reactivity and its behavior as a ligand in transition metal complexes.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the pyridine (B92270) ring to which it is attached. This effect is expected to lower the energy of both the HOMO and LUMO of this compound compared to the non-fluorinated 2,3'-bipyridine (B14897). A lower HOMO energy suggests a higher ionization potential and reduced susceptibility to electrophilic attack, while a lower LUMO energy indicates a greater electron affinity and enhanced reactivity towards nucleophiles.

Studies on similar fluorinated aromatic compounds have shown that fluorine substitution can also introduce new π-orbitals that interact with the aromatic system, a phenomenon termed "fluoromaticity". acs.org This interaction can further stabilize the aromatic ring. acs.org In the case of this compound, the fluorine atom's lone pairs can participate in a repulsive p-π interaction with the π-system of the pyridine ring, which can counteract the inductive effect to some extent.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A larger gap implies higher kinetic stability and lower chemical reactivity. DFT calculations can provide a quantitative measure of this gap for this compound, allowing for predictions of its relative stability and reactivity.

Table 1: Predicted Effects of Fluorination on the Electronic Properties of 2,3'-Bipyridine based on DFT Studies of Analogous Compounds

Property2,3'-BipyridineThis compound (Predicted)Rationale
HOMO EnergyHigherLowerStrong -I effect of fluorine
LUMO EnergyHigherLowerStrong -I effect of fluorine
HOMO-LUMO GapSmallerPotentially LargerStabilization of both HOMO and LUMO
Dipole MomentModerateHigherIncreased polarity due to the C-F bond

Molecular Dynamics Simulations of Fluorinated Ligand Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational dynamics and its interactions with solvent molecules and metal ions in coordination complexes.

In the context of ligand-metal ion interactions, MD simulations can model the binding process and the stability of the resulting complex. The fluorine atom can influence the ligand's conformational preferences. For instance, electrostatic repulsion between the partially negatively charged fluorine and the nitrogen atoms of the bipyridine system might favor a transoid conformation of the two pyridine rings in the free ligand.

Analysis of Charge Distribution and Electrostatic Effects in Fluorinated Bipyridines

The introduction of a fluorine atom at the 6'-position of 2,3'-bipyridine significantly alters the charge distribution within the molecule. The high electronegativity of fluorine leads to a polarization of the C-F bond, creating a partial negative charge (δ-) on the fluorine atom and a partial positive charge (δ+) on the adjacent carbon atom. This localized dipole moment, in turn, influences the electron density of the entire molecule through inductive effects.

Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de For this compound, the MEP map is expected to show a region of negative electrostatic potential (typically colored red) around the nitrogen atoms, indicating their availability for coordination to a metal ion. Conversely, a region of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms and, to a lesser extent, on the carbon atom bonded to the fluorine. The fluorine atom itself is expected to be in a region of negative potential.

Modeling of Fluorine-Specific Non-Covalent Interactions (e.g., Halogen Bonding, π-Hole Effects)

Beyond classical electrostatic interactions, the fluorine atom in this compound can participate in more nuanced non-covalent interactions. While fluorine is generally not considered a strong halogen bond donor due to the absence of a significant σ-hole, attractive interactions involving fluorine can still occur. nih.govresearchgate.net In certain orientations, the anisotropic distribution of electron density around the fluorine atom can lead to directional interactions.

More relevant to fluorinated aromatic systems is the concept of a π-hole. A π-hole is a region of positive electrostatic potential located above and below the plane of an electron-deficient aromatic ring. mdpi.com The electron-withdrawing nature of the fluorine atom in this compound contributes to making the fluorinated pyridine ring more electron-deficient, which could enhance π-hole interactions with electron-rich species.

Computational models can be used to identify and quantify these weak interactions. For example, Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to find bond critical points, which are indicative of interactions between atoms. Non-Covalent Interaction (NCI) plots are another computational tool that can visualize and characterize weak interactions in three-dimensional space. These models can help in understanding the role of fluorine-specific interactions in the crystal packing of this compound and in its interactions with other molecules in a condensed phase.

Prediction of Structure-Reactivity Relationships and Ligand Performance

The computational data gathered from DFT, MD, and other theoretical methods can be integrated to predict the structure-reactivity relationships of this compound and its performance as a ligand. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate calculated molecular descriptors with experimentally observed properties, such as the catalytic activity of a metal complex bearing this ligand. chemrevlett.com

The electronic properties calculated by DFT, such as HOMO-LUMO energies and charge distributions, can be used as descriptors to predict the ligand's donor-acceptor properties. A lower HOMO energy and increased positive charge on the metal-coordinating nitrogen atoms would suggest that this compound is a weaker σ-donor and a better π-acceptor compared to its non-fluorinated counterpart. These characteristics can be desirable in certain catalytic applications where tuning the electronic properties of the metal center is crucial.

Molecular dynamics simulations can contribute to predicting ligand performance by assessing the stability and flexibility of the corresponding metal complexes. The ability of the ligand to maintain a stable coordination geometry is essential for its function in catalysis or as a component of a functional material. By combining insights from various computational approaches, a comprehensive understanding of the impact of fluorination on the properties of 2,3'-bipyridine can be achieved, guiding the rational design of new ligands and metal complexes with tailored functionalities.

Future Research Directions

Development of Novel and Efficient Synthetic Methodologies

While established methods like the Suzuki-Miyaura cross-coupling reaction are employed for synthesizing fluorinated bipyridines, there is a continuous need for more efficient, scalable, and sustainable synthetic routes. orgsyn.org Future research should focus on developing novel methodologies that offer higher yields, reduced reaction times, and milder conditions. Exploring microwave-assisted synthesis, as has been applied to other fluorinated heterocyclic compounds, could significantly shorten preparation times. mdpi.com Furthermore, developing catalytic C-H activation strategies for the direct fluorination or coupling of bipyridine precursors would represent a significant step forward, minimizing the need for pre-functionalized starting materials and improving atom economy.

Exploration of Undiscovered Coordination Modes and Metal Center Reactivities

The coordination chemistry of fluorinated bipyridines has been explored with transition metals such as iridium(III), platinum(II), and silver(I). nih.goviucr.org These studies have revealed complexes with applications in photoluminescence. nih.goviucr.org However, a vast portion of the periodic table remains unexplored in combination with 6'-Fluoro-2,3'-bipyridine.

Future work should investigate the coordination of this ligand with a broader range of metal centers, including other d-block elements, lanthanides, and actinides. This could lead to the discovery of novel coordination geometries and electronic structures. For instance, the Ag(I) complex with the related 2',6'-difluoro-2,3'-bipyridine ligand adopts a distorted trigonal-planar geometry. nih.gov Investigating how the single fluorine atom in this compound influences coordination number and geometry with various metals could yield complexes with unique steric and electronic properties, potentially leading to new reactivities and applications.

Design of Catalytic Systems with Enhanced Performance and Specificity

Iridium complexes featuring fluorinated bipyridine ligands have emerged as powerful photoredox catalysts for a variety of organic transformations. orgsyn.orgacs.org The electron-withdrawing nature of the fluorine atom can modulate the redox potentials and excited-state properties of the metal complex, which is crucial for catalytic efficiency.

A significant future direction is the rational design of catalytic systems based on this compound. By systematically coordinating this ligand to various metals known for their catalytic activity (e.g., palladium, rhodium, ruthenium, copper), new catalysts could be developed for challenging reactions. Research could focus on creating catalysts with enhanced performance for cross-coupling reactions, asymmetric synthesis, and C-H functionalization. researchgate.net The fluorine substituent can be leveraged to fine-tune catalyst stability, solubility, and selectivity, leading to more robust and specific catalytic processes.

Creation of Next-Generation Functional Materials with Tuned Properties

One of the most promising areas for this compound is in the development of advanced functional materials, particularly for optoelectronic applications. iucr.org Complexes of iridium(III) and platinum(II) with related fluorinated 2,3'-bipyridines are recognized as strong candidates for blue-emitting materials in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). nih.goviucr.org

Future research should focus on synthesizing and characterizing new metal complexes of this compound to create next-generation functional materials. By varying the metal center and ancillary ligands, the photophysical properties, such as emission color, quantum efficiency, and operational lifetime, can be precisely tuned. The high triplet energies often associated with fluorinated bipyridine ligands make them suitable for host materials in OLEDs as well. researchgate.net The creation of a library of emitters based on this ligand could lead to materials with improved color purity and stability for displays and solid-state lighting.

Table 1: Properties of Selected Metal Complexes with Fluorinated Bipyridine Ligands

Metal Center Ligand System Key Properties Potential Application
Silver(I) 2',6'-difluoro-2,3'-bipyridine Exhibits strong, broad blue emission (400-550 nm) in solution with a quantum efficiency of approximately 0.2. nih.goviucr.org Emitting material in OLEDs. nih.goviucr.org
Iridium(III) 2',6'-difluoro-2,3'-bipyridine Acts as a strong blue triplet emitter. nih.gov Emitter in PHOLEDs and dopant in WOLEDs. nih.gov

Integration of Advanced Computational Tools for Predictive Molecular Design

To accelerate the discovery of new materials and catalysts, future research should heavily integrate advanced computational tools. Theoretical calculations, such as Density Functional Theory (DFT), can provide profound insights into the electronic structure, stability, and photophysical properties of molecules. researchgate.net

Computational modeling can be used to predict the coordination behavior of this compound with various metals, forecasting the resulting geometries and bond strengths. Furthermore, time-dependent DFT (TD-DFT) can predict the absorption and emission spectra of new metal complexes before they are synthesized in the lab. This predictive power allows researchers to screen a vast number of potential structures and identify the most promising candidates for specific applications, whether in catalysis or materials science. This in-silico-first approach can save significant time and resources, streamlining the design and discovery of next-generation molecules based on the this compound scaffold.

Q & A

Q. What are the most reliable synthetic routes for 6'-Fluoro-2,3'-bipyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated pyridine boronic acids and halogenated pyridine precursors. Key steps include:
  • Catalyst selection : Pd(PPh₃)₄ or NiCl₂(dppe) for efficient coupling .
  • Solvent optimization : Use of DMF or THF at 80–100°C under inert atmosphere .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and HPLC for ≥95% purity .
    Data Table :
PrecursorsCatalystYield (%)Purity (%)Reference
6-Fluoro-2-pyridinyl-Bpin + 3-bromopyridinePd(PPh₃)₄7298
2-Fluoro-3-pyridinyl-ZnCl + 6-bromo-2-pyridineNiCl₂(dppe)6595

Q. How can structural characterization of this compound derivatives be systematically performed?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹⁹F NMR to confirm fluorine substitution (δ ≈ -110 ppm) and ¹H/¹³C NMR for backbone analysis .
  • X-ray crystallography : Resolve regioselectivity and bond angles (e.g., C-F bond length ~1.34 Å) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ions (e.g., [M+H]⁺ = 190.06) .

Q. What role does the fluorine substituent play in modulating electronic properties and reactivity?

  • Methodological Answer : Fluorine’s electronegativity enhances electron-deficient character, affecting:
  • Coordination chemistry : Strengthens metal-ligand binding (e.g., PtII complexes with dfpypy ligands) via σ-donation .
  • Substitution reactions : Fluorine acts as a leaving group in nucleophilic aromatic substitution (e.g., with amines or thiols) .

Advanced Research Questions

Q. How can this compound be utilized in designing photoluminescent PtII complexes for OLEDs?

  • Methodological Answer :
  • Ligand design : Coordinate fluorine-substituted bipyridine to PtII centers to enhance photoluminescence quantum yield (PLQY >60%) via rigid π-conjugation .
  • Photophysical analysis : Use time-resolved spectroscopy to measure emission lifetimes (τ ≈ 1–10 µs) and DFT calculations to map excited-state transitions .
    Data Table :
ComplexPLQY (%)λₑₘ (nm)ApplicationReference
Pt(dfpypy)(acac)68480Blue OLEDs
Ir(dfpypy)₃72520Green emitters

Q. What strategies resolve contradictions in thermal stability data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from:
  • Crystallinity vs. amorphous phases : DSC/TGA to compare decomposition temperatures (e.g., 300°C vs. 250°C) .
  • Steric effects : Bulky substituents reduce stability (e.g., methyl groups lowering Tm by 20°C) .

Q. How do computational methods (e.g., DFT) predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking studies : Simulate binding to enzyme active sites (e.g., kinase inhibitors) using AutoDock Vina .
  • ADMET profiling : Predict pharmacokinetics (logP ≈ 2.5) and toxicity (LD₅₀ >500 mg/kg) via QSAR models .

Methodological Best Practices

  • Contradiction Analysis : Compare synthetic yields under varying catalysts (Pd vs. Ni) to optimize protocols .
  • Biological Assays : Use enzyme inhibition assays (IC₅₀ values) and cell viability tests (MTT assay) for preliminary screening .

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